molecular formula C17H11ClN2O5S B4365240 methyl 3-chloro-6-[(3-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate

methyl 3-chloro-6-[(3-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate

Cat. No.: B4365240
M. Wt: 390.8 g/mol
InChI Key: NHXYYAIRSASXTO-UHFFFAOYSA-N
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Description

Methyl 3-chloro-6-[(3-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by its unique structure, which includes a benzothiophene core substituted with a chloro group, a nitrobenzoyl amide, and a carboxylate ester

Properties

IUPAC Name

methyl 3-chloro-6-[(3-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O5S/c1-25-17(22)15-14(18)12-6-5-10(8-13(12)26-15)19-16(21)9-3-2-4-11(7-9)20(23)24/h2-8H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXYYAIRSASXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-chloro-6-[(3-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Chloro Group: Chlorination of the benzothiophene core is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Attachment of the Nitrobenzoyl Amide: The nitrobenzoyl amide moiety is introduced through an amide coupling reaction, typically using a nitrobenzoic acid derivative and an amine in the presence of coupling agents like EDCI or DCC.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or a base catalyst like sodium methoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-6-[(3-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation Reactions: The benzothiophene core can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (triethylamine, sodium hydride).

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride, solvents (ethanol, methanol).

    Oxidation: m-CPBA, solvents (dichloromethane, acetonitrile).

Major Products

    Substitution: Derivatives with different substituents replacing the chloro group.

    Reduction: Amino derivatives.

    Oxidation: Sulfoxides and sulfones.

Scientific Research Applications

Methyl 3-chloro-6-[(3-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of methyl 3-chloro-6-[(3-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The nitrobenzoyl amide moiety can participate in hydrogen bonding and electrostatic interactions, while the benzothiophene core can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-chloro-6-[(3-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate: Unique due to its specific substitution pattern and combination of functional groups.

    Methyl 3-chloro-1-benzothiophene-2-carboxylate: Lacks the nitrobenzoyl amide moiety, resulting in different chemical and biological properties.

    Methyl 6-[(3-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate: Similar but without the chloro group, affecting its reactivity and interactions.

Uniqueness

The presence of both the chloro and nitrobenzoyl amide groups in this compound makes it a versatile compound with unique reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets highlights its significance in research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 3-chloro-6-[(3-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate
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methyl 3-chloro-6-[(3-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate

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